molecular formula C14H15NOS B4954341 6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline CAS No. 5689-10-1

6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline

Cat. No.: B4954341
CAS No.: 5689-10-1
M. Wt: 245.34 g/mol
InChI Key: YYPPVHYJGCMWKH-UHFFFAOYSA-N
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Description

6-Methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline is a complex organic compound characterized by its unique molecular structure. This compound belongs to the quinoline family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline typically involves multiple steps, starting from simpler organic precursors. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction conditions are carefully controlled to ensure the formation of the desired quinoline core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

Chemistry: In the field of chemistry, 6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity and structural features make it a useful building block in organic synthesis.

Biology: This compound has shown potential biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore its effects on various biological targets and pathways.

Medicine: In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development and treatment of various diseases.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties contribute to the development of new materials and technologies.

Mechanism of Action

The mechanism by which 6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Quinoline: The parent compound of the quinoline family, known for its diverse biological activities.

  • Chloroquine: A well-known antimalarial drug that shares structural similarities with quinoline derivatives.

  • Methaqualone: A sedative and hypnotic drug that also belongs to the quinoline family.

Uniqueness: 6-Methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline stands out due to its specific substitution pattern and methoxy group, which confer unique chemical and biological properties compared to other quinoline derivatives

Properties

IUPAC Name

6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-8-7-11-9(2)15-13-10(14(11)17-8)5-4-6-12(13)16-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPPVHYJGCMWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N=C3C(=C2S1)C=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972321
Record name 6-Methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5689-10-1
Record name 6-Methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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